Cas no 2743-60-4 ((S)-Ethyl 2-amino-4-methylpentanoate)

(S)-Ethyl 2-amino-4-methylpentanoate is a chiral ester derivative of leucine, widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its high enantiomeric purity makes it valuable for producing optically active compounds, particularly in peptide synthesis and drug development. The ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. This compound exhibits excellent stability and is compatible with various protecting groups, enabling versatile applications in multi-step syntheses. Its structural similarity to natural amino acids allows for efficient incorporation into bioactive molecules, improving target specificity. The product is typically supplied with rigorous quality control to ensure consistent reactivity and purity for research and industrial applications.
(S)-Ethyl 2-amino-4-methylpentanoate structure
2743-60-4 structure
Product Name:(S)-Ethyl 2-amino-4-methylpentanoate
CAS No:2743-60-4
MF:C8H17NO2
MW:159.2260825634
MDL:MFCD00034879
CID:277551
PubChem ID:75971
Update Time:2025-07-02

(S)-Ethyl 2-amino-4-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Ethyl 2-amino-4-methylpentanoate
    • ethyl (2S)-2-amino-4-methylpentanoate
    • L-Leucine, ethyl ester
    • (+)-L-Leucine ethyl ester
    • Ethyl leucinate
    • Ethyl L-leucinate
    • Leucine ethyl ester
    • Leucine, ethyl ester, L-
    • O-Ethyl-L-leucine
    • AKOS015932704
    • CHEMBL51970
    • Ethyl 2-amino-4-methylpentanoate #
    • (S)-Ethyl2-amino-4-methylpentanoate
    • L-leucinyl ethyl ether
    • H-Leu-OEt
    • 2743-60-4
    • (L)-leucine, ethyl ester
    • EN300-6238148
    • EINECS 220-377-7
    • SCHEMBL133092
    • L-LEUCINE ETHYL ESTER
    • l-leu ethyl ester
    • AKOS010368215
    • NS00083760
    • DB-336374
    • MDL: MFCD00034879
    • Inchi: 1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
    • InChI Key: QIGLJVBIRIXQRN-ZETCQYMHSA-N
    • SMILES: O(CC)C([C@H](CC(C)C)N)=O

Computed Properties

  • Exact Mass: 159.12601
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 0.944
  • Boiling Point: 191 ºC
  • Flash Point: 63 ºC
  • Refractive Index: 1.4289
  • PSA: 52.32

(S)-Ethyl 2-amino-4-methylpentanoate Pricemore >>

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